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Compound of Interest

Compound Name: Dimethyl undecanedioate

Cat. No.: B1581578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Dimethyl undecanedioate (CAS No: 4567-98-0), a saturated long-chain dicarboxylic acid

methyl ester. The information presented herein is essential for the characterization and quality

control of this compound in research and development settings. This document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols and visual representations of analytical workflows

and fragmentation pathways.

Spectroscopic Data
The following sections summarize the quantitative spectroscopic data for Dimethyl
undecanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules.[1] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for

Dimethyl undecanedioate. These predictions are based on computational models and provide

expected values for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for Dimethyl undecanedioate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 Singlet 6H -OCH₃

2.30 Triplet 4H -CH₂-COO-

1.62 Multiplet 4H -CH₂-CH₂-COO-

1.29 Multiplet 10H -(CH₂)₅-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Dimethyl undecanedioate

Chemical Shift (δ) ppm Assignment

174.3 C=O

51.4 -OCH₃

34.1 -CH₂-COO-

29.2 -(CH₂)₅-

24.9 -CH₂-CH₂-COO-

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[2] The spectrum of Dimethyl undecanedioate is

characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Characteristic IR Absorption Bands for Dimethyl undecanedioate
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Wavenumber (cm⁻¹) Intensity Assignment

2925, 2855 Strong C-H stretching (alkane)

1740 Strong C=O stretching (ester)

1465 Medium C-H bending (methylene)

1170 Strong C-O stretching (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural analysis.[3] For Dimethyl
undecanedioate (Molecular Formula: C₁₃H₂₄O₄, Molecular Weight: 244.33 g/mol ), the

electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several

characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for Dimethyl undecanedioate

m/z Relative Intensity Assignment

244 Low [M]⁺ (Molecular Ion)

213 Moderate [M - OCH₃]⁺

185 Moderate [M - COOCH₃]⁺

143 Moderate [CH₃OOC(CH₂)₄]⁺

87 High [CH₃OOC(CH₂)₂]⁺

74 Base Peak
McLafferty rearrangement

product: [CH₃OC(OH)=CH₂]⁺

Experimental Protocols
The following protocols outline the general procedures for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Dimethyl undecanedioate for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz (or higher) NMR Spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard 90° pulse.

Spectral width: -2 to 12 ppm.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled.

Spectral width: 0 to 220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (Liquid/Melt): If the sample is a liquid or a low-melting solid, a thin film can be prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (Solid): Grind a small amount of the solid sample with anhydrous KBr powder and

press into a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mode: Transmittance.

Data Processing:

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Dimethyl undecanedioate (e.g., 1 mg/mL) in a volatile organic

solvent such as hexane or ethyl acetate.

Instrumentation and Parameters:

Gas Chromatograph:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x

0.25 mm ID x 0.25 µm film thickness.

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to

280 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 2 scans/second.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing:

The total ion chromatogram (TIC) will show the retention time of Dimethyl undecanedioate.
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The mass spectrum corresponding to the chromatographic peak is extracted and analyzed

for the molecular ion and fragment ions.

Comparison with a mass spectral library (e.g., NIST) can aid in identification.

Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the

spectroscopic analysis of Dimethyl undecanedioate.
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Caption: Workflow for Spectroscopic Analysis.
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Primary Fragments

Further Fragmentation
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Caption: MS Fragmentation of Dimethyl undecanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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